Tacrolimus

Übersicht

Beschreibung

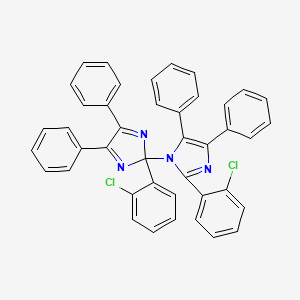

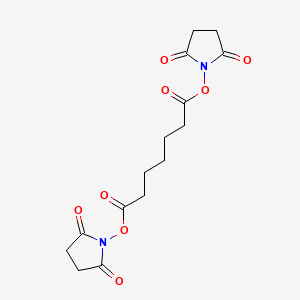

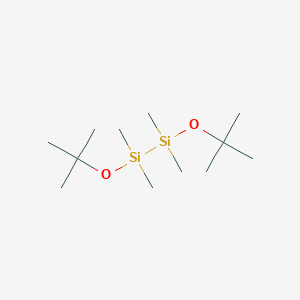

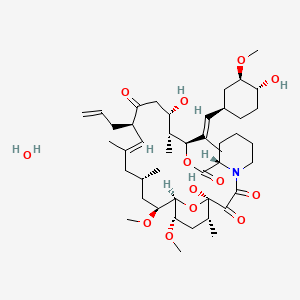

Tacrolimus is a potent immunosuppressive drug primarily used to prevent organ transplant rejection and treat various autoimmune diseases. It was first discovered in 1984 from the fermentation broth of a Japanese soil sample containing the bacterium Streptomyces tsukubaensis . Chemically, it is a macrolide lactone and is known for its ability to inhibit calcineurin, a protein phosphatase involved in T-cell activation .

Wirkmechanismus

Target of Action

Tacrolimus, also known as FK506, is a macrolide antibiotic with potent immunosuppressive properties . The primary target of this compound is an immunophilin called FK506 binding protein (FKBP-12) . This protein plays a crucial role in the immune response of the body .

Mode of Action

This compound exerts its effects principally through impairment of gene expression in target cells . It binds to FKBP-12 to form a complex . This FKBP12-Tacrolimus complex inhibits an enzyme called calcineurin . Calcineurin is involved in the activation of T-lymphocytes, a type of white blood cell that plays a key role in the immune response . By inhibiting calcineurin, this compound suppresses the activity of T-lymphocytes and reduces the immune response .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the primary metabolic pathways affected by this compound is the shikimic acid pathway . Overexpression of certain genes in this pathway, such as shikimate kinase and dehydroquinic acid synthetase, can enhance the production of this compound . In secondary metabolic pathways, the overexpression of tryptophane synthase and aspartate 1-decarboxylase genes, combined with the knockout of the d-lactate dehydrogenase gene, can also enhance this compound production .

Pharmacokinetics

This compound exhibits variable absorption, with peak blood or plasma concentrations being reached in 0.5 to 6 hours . Approximately 25% of the oral dose is bioavailable . This compound is extensively bound to red blood cells, with a mean blood to plasma ratio of about 15 . It is completely metabolized before elimination, with a mean disposition half-life of 12 hours . The total body clearance based on blood concentration is approximately 0.06 L/h/kg . The elimination of this compound is decreased in the presence of liver impairment and in the presence of several drugs .

Result of Action

The molecular and cellular effects of this compound are primarily related to its immunosuppressive properties. By inhibiting calcineurin, this compound disrupts signaling events mediated by the calcium-dependent serine-threonine protein phosphatase calcineurin (CaN) in T lymphocytes . This leads to a reduction in the activity of T-lymphocytes and a decrease in the immune response . This compound also promotes apoptosis of activated macrophages, which may contribute to the amelioration of colonic inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in China, due to environmental factors and the aging of the population, the proportion of patients with idiopathic membranous nephropathy (IMN), a condition for which this compound is often prescribed, increased from 6.48% in 1997–1999 to 22.79% in 2009–2011 . Furthermore, the patient’s genotypes can modulate the inhibitory effect of this compound on IL-2 expression .

Wissenschaftliche Forschungsanwendungen

Tacrolimus hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung von Calcineurin, einer Proteinphosphatase, die an der T-Zellaktivierung beteiligt ist. Es bindet an das Immunophilin FKBP-12 (FK506-bindendes Protein) und bildet einen Komplex, der Calcineurin hemmt. Diese Hemmung verhindert die Dephosphorylierung des nuklearen Faktors aktivierter T-Zellen (NF-AT), wodurch die Transkription von Interleukin-2 und anderen Zytokinen reduziert wird . Dieser Mechanismus ist entscheidend für seine immunsuppressiven und entzündungshemmenden Eigenschaften.

Ähnliche Verbindungen:

Cyclosporin: Ein weiterer Calcineurin-Inhibitor, der zu ähnlichen immunsuppressiven Zwecken eingesetzt wird.

Pimecrolimus: Ein topischer Calcineurin-Inhibitor zur Behandlung von atopischer Dermatitis.

Sirolimus: Ein Immunsuppressivum, das den mTOR-Signalweg (mammalian target of rapamycin) hemmt.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu Cyclosporin und seiner Fähigkeit, sowohl systemisch als auch topisch eingesetzt zu werden. Sein Wirkmechanismus, der die Hemmung von Calcineurin beinhaltet, macht es zu einem wichtigen Medikament zur Verhinderung der Organabstoßung nach Transplantation und zur Behandlung von Autoimmunerkrankungen .

Biochemische Analyse

Biochemical Properties

Tacrolimus is a macrolide calcineurin inhibitor . It binds to an intracellular protein, FKBP-12 . This binding inhibits calcineurin, which is involved in the production of interleukin-2, a molecule that promotes the development and proliferation of T cells . This interaction plays a crucial role in the body’s learned (or adaptive) immune response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits cellular activities such as nitric oxide synthetase activation, cell degranulation, and apoptosis, and potentiates the action of glucocorticoids . This compound also down-regulates the nuclear factor-κB (NF-κB) pathway and induces apoptosis of activated T cells by activating caspase 3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the immunophilin FKBP-12 . This complex specifically and competitively binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes for interleukin (IL)-2, tumor necrosis factor (TNF)-alpha, IL-3, IL-4, CD40L, granulocyte-macrophage colony-stimulating factor, and interferon-gamma . Ultimately, proliferation of T lymphocytes is reduced .

Temporal Effects in Laboratory Settings

This compound has been shown to have temporal effects in laboratory settings. For instance, it has been observed that the concentrations of this compound in skin and muscle were several folds higher than whole blood concentrations after a single topical administration . Systemic levels remained subtherapeutic (< 3 ng/ml) with repeated once daily applications .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects with different dosages. For instance, this compound has been shown to prolong survival of hepatic, renal, cardiac, small intestine, pancreatic and skin allografts, and to reverse cardiac and renal allograft rejection . The exact dosage effects can vary depending on the specific animal model and the condition being treated.

Metabolic Pathways

This compound is metabolised by hepatic CYP3A4 . There is also evidence of gastrointestinal metabolism by CYP3A4 in the intestinal wall . Concomitant use of medicinal products or herbal remedies known to inhibit or induce CYP3A4 may affect the metabolism of this compound and thereby increase or decrease this compound blood levels .

Transport and Distribution

After oral intake, this compound undergoes presystemic metabolism, which mainly involves CYP3A4 and CYP3A5 metabolism in the gut and liver as well as P-glycoprotein transport into the intestinal lumen . In whole blood, this compound distributes primarily within erythrocytes (approximately 85%), another 14% is distributed in plasma and only a small proportion (< 1%) is in the mononuclear cell fraction that contains lymphocytes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of cells, where it binds to the immunophilin FKBP-12 . This complex then inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tacrolimus wird typischerweise durch Fermentation unter Verwendung von Streptomyces tsukubaensis hergestellt. Der Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung der Verbindung . Es wurden verschiedene Methoden entwickelt, um die Löslichkeit und Bioverfügbarkeit von this compound zu verbessern, darunter die Verwendung von überkritischer Fluidtechnologie zur Herstellung fester Dispersionen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Optimierung der Fermentationsbedingungen, um die Ausbeute zu maximieren. Dazu gehört die Anpassung von Parametern wie Temperatur, pH-Wert und Nährstoffkonzentration. Zusätzlich werden fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Validierung von this compound in pharmazeutischen Darreichungsformen eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tacrolimus durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine metabolische Verarbeitung und therapeutische Wirksamkeit .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Bedingungen für diese Reaktionen sind typischerweise mild bis moderat, um die Stabilität der Verbindung zu gewährleisten .

Hauptsächlich gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, sind seine Metaboliten, die hauptsächlich in der Leber verarbeitet werden. Diese Metaboliten sind entscheidend für die immunsuppressive Wirkung des Medikaments .

Vergleich Mit ähnlichen Verbindungen

Cyclosporine: Another calcineurin inhibitor used for similar immunosuppressive purposes.

Pimecrolimus: A topical calcineurin inhibitor used to treat atopic dermatitis.

Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.

Uniqueness of Tacrolimus: this compound is unique due to its higher potency compared to cyclosporine and its ability to be used both systemically and topically. Its mechanism of action, involving the inhibition of calcineurin, makes it a critical drug in preventing organ transplant rejection and treating autoimmune diseases .

Eigenschaften

IUPAC Name |

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJQLQGQZSIBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109581-93-3 | |

| Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.